molecular formula C8H10ClN B180148 2-Chloro-3-isopropylpyridine CAS No. 158503-51-6

2-Chloro-3-isopropylpyridine

Cat. No. B180148
M. Wt: 155.62 g/mol
InChI Key: NHVJMRHABPVQTR-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropylpyridine is a chemical compound with the CAS Number: 158503-51-6 . It has a molecular weight of 155.63 .


Synthesis Analysis

While specific synthesis methods for 2-Chloro-3-isopropylpyridine were not found in the search results, it’s worth noting that pyridine derivatives are often used in scientific research due to their complex structure, offering potential applications in pharmaceutical and agrochemical industries.


Molecular Structure Analysis

The InChI code for 2-Chloro-3-isopropylpyridine is 1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 . This indicates that the compound has a pyridine ring with a chlorine atom and an isopropyl group attached.


Physical And Chemical Properties Analysis

2-Chloro-3-isopropylpyridine has a molecular weight of 155.63 .

properties

IUPAC Name

2-chloro-3-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVJMRHABPVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634107
Record name 2-Chloro-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-isopropylpyridine

CAS RN

158503-51-6
Record name 2-Chloro-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetone (1.1 mL, 14.89 mmol) was added to a stirred solution of 3-amino-2-chloropyridine 1 (1.662 g, 12.67 mmol) in 1,2-dichloroethane at room temperature. And then acetic acid (0.7 mL, 12.22 mmol) was added. After about 10 min, NaB(OAc)3H (3.005 g, 13.47 mmol) was added. The resulting mixture was stirred at room temperature for 24 h. More of acetone (5.5 ml) and NaB(OAc)3H (356 mg) and DCE (5 mL) were added. HOAc (0.35 mL) was added. After 2 h, MeOH (5 mL) was added. After overnight at room temperature, water was added to quench the reaction. Sat. aqueous potassium carbonate was added to neutralize the acid. The organic phase was separated and the aqueous was extracted with dichloromethane (2×20 mL). The combined organic solution was washed with brine, dried over Na2SO4, concentrated. The residue was separated by flash column chromatography on silica gel, eluting with 5-30% EtOAc/hexane to afford 1.20 g product as colorless oil, as well as 0.6326 g of starting material. 1H-NMR (CDCl3): 7.669 (dd, J=4.5-5.0 Hz and 1.5 Hz, 1 H, Ar—H), 7.075 (dd,J=8.0 Hz and 4.5-5.0 Hz, 1 H, Ar—H), 6.875 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.194 (br, 1 H, NH), 3.644-3.578 (m, 1 H, CH), 1.260 (d, J=6.5 Hz, 6 H, 2 CH3). LC-MS: 171.1 (MH+).
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
1.662 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Quantity
3.005 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Eight

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